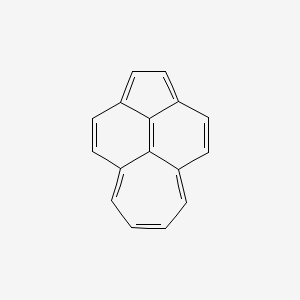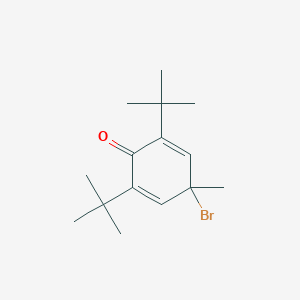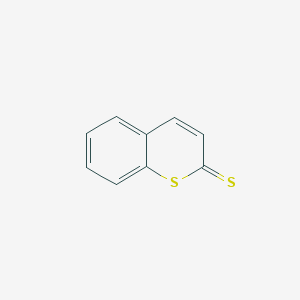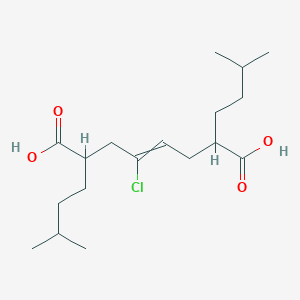
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid is a chemical compound with the molecular formula C18H33ClO4 It is known for its unique structure, which includes a chloro group and two 3-methylbutyl groups attached to an oct-4-enedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oct-4-enedioic Acid Backbone: This can be achieved through a series of reactions, including aldol condensation and subsequent oxidation.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the 3-Methylbutyl Groups: This step involves alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid involves its interaction with specific molecular targets. The chloro group and the double bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid: Unique due to its specific substitution pattern and functional groups.
2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid: Similar in having a chloro group and multiple substituents but differs in the overall structure and functional groups.
2,7-Diamino-4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid: Similar backbone but with amino groups instead of the original functional groups.
Uniqueness
This compound stands out due to its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
1577-16-8 |
|---|---|
Fórmula molecular |
C18H31ClO4 |
Peso molecular |
346.9 g/mol |
Nombre IUPAC |
4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid |
InChI |
InChI=1S/C18H31ClO4/c1-12(2)5-7-14(17(20)21)9-10-16(19)11-15(18(22)23)8-6-13(3)4/h10,12-15H,5-9,11H2,1-4H3,(H,20,21)(H,22,23) |
Clave InChI |
HCMLYWBFIIAMOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(CC=C(CC(CCC(C)C)C(=O)O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


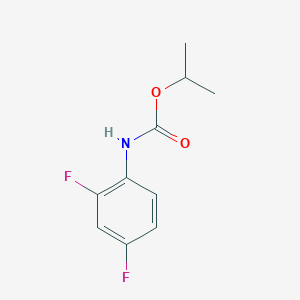
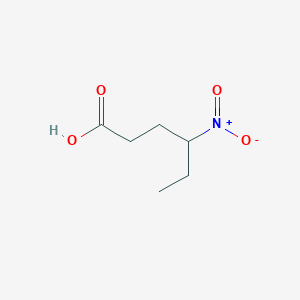
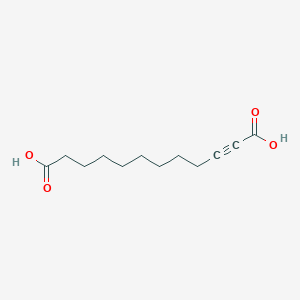

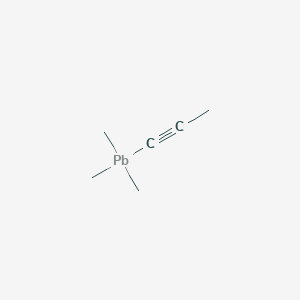
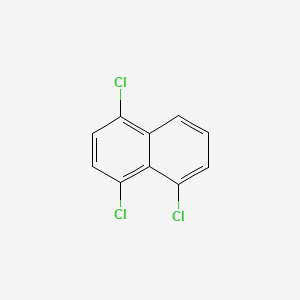
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
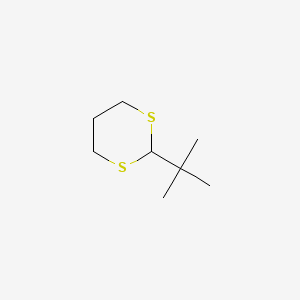


![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
